2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H13BrN2O2 It is characterized by the presence of a bromo-substituted phenoxy group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetic acid to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the reaction monitored by techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various functionalized phenoxyacetohydrazides.
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with biological macromolecules, potentially inhibiting or modifying their function. The acetohydrazide moiety may also play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(4-Fluoro-3,5-dimethylphenoxy)acetohydrazide
- 2-(4-Methyl-3,5-dimethylphenoxy)acetohydrazide
Uniqueness
2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in research and development.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHVMHNGOTJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.